

# Tubulin inhibitor 13 chemical structure and properties

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# In-Depth Technical Guide to Tubulin Inhibitor D-64131

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the tubulin inhibitor D-64131. The information is curated for researchers and professionals in the field of oncology and drug development, with a focus on data presentation, experimental methodologies, and mechanistic pathways.

## **Chemical Structure and Properties**

D-64131 is a potent, orally active small molecule that functions as a tubulin polymerization inhibitor. It belongs to the class of 2-aroylindoles and has demonstrated significant antimitotic and antitumor activities.

Chemical Name: (5-Methoxy-1H-indol-2-yl)(phenyl)methanone.[1]

Table 1: Chemical and Physical Properties of D-64131



Property	Value	Source	
CAS Number	74588-78-6	[1]	
Molecular Formula	C16H13NO2	[1]	
Molecular Weight	251.28 g/mol	[1]	
Appearance	Light yellow to yellow solid	MedChemExpress	
Solubility	Soluble in DMSO	[1]	
SMILES	O=C(C(N1)=CC2=C1C=CC(O C)=C2)C3=CC=CC=C3	MedChemExpress	

## **Biological Activity and Mechanism of Action**

D-64131 exerts its biological effects by directly interacting with tubulin, a key component of the cellular cytoskeleton. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

### **Inhibition of Tubulin Polymerization**

D-64131 inhibits the polymerization of tubulin, a critical process for the formation of microtubules. This activity has been quantified in biochemical assays.

Table 2: In Vitro Activity of D-64131

Assay	IC <sub>50</sub> Value	Source
Tubulin Polymerization	0.53 μΜ	MedChemExpress

## **Antiproliferative and Cytotoxic Activity**

D-64131 has shown potent antiproliferative activity against a wide range of human cancer cell lines. It is also effective against multidrug-resistant (MDR) and MRP-resistant tumor cell lines.

Table 3: Antiproliferative Activity of D-64131 against Various Cancer Cell Lines



Cell Line	Cancer Type	IC₅₀ Value	Source
U373	Astrocytoma	74 nM (proliferation), 62.7 nM (cell cycle)	MedChemExpress
Various (12 of 14 different organs)	Multiple	Mean IC₅o of 62 nM	MedChemExpress

### **Mechanism of Action**

The primary mechanism of action of D-64131 involves its binding to the colchicine-binding site on  $\beta$ -tubulin.[2] This binding event destabilizes microtubules, leading to the disruption of the mitotic spindle. Consequently, cancer cells are arrested in the G2/M phase of the cell cycle, which ultimately triggers apoptosis (programmed cell death).[2] D-64131 has been shown to induce nuclear blebbing and abnormal nuclear structures, which are characteristic features of apoptosis.

## **In Vivo Antitumor Activity**

Preclinical studies have demonstrated the in vivo efficacy of D-64131. It exhibits oral bioavailability and has shown significant tumor growth inhibition in xenograft models. For instance, in a human amelanotic melanoma MEXF 989 tumor xenograft mouse model, oral administration of D-64131 at doses of 200-400 mg/kg resulted in significant inhibition of tumor growth.

# Signaling Pathway and Experimental Workflows Signaling Pathway of D-64131

The following diagram illustrates the proposed signaling pathway for D-64131, from its interaction with tubulin to the induction of apoptosis.



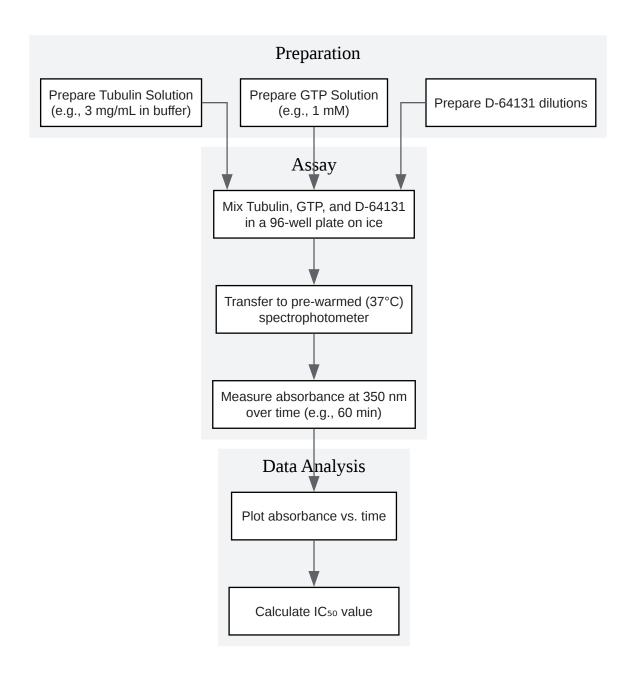
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Proposed signaling pathway of D-64131.



## **Experimental Workflow: Tubulin Polymerization Assay**

This diagram outlines the typical workflow for an in vitro tubulin polymerization assay to assess the inhibitory activity of compounds like D-64131.



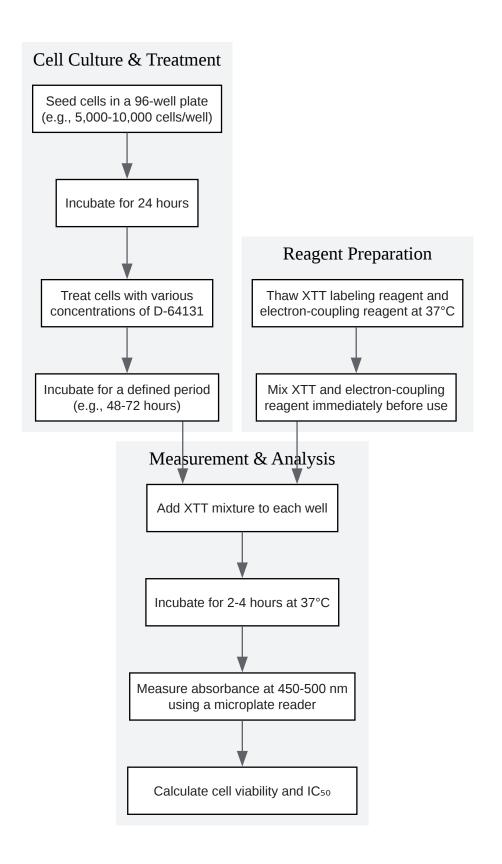
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Workflow for a tubulin polymerization assay.

## **Experimental Workflow: XTT Cell Proliferation Assay**



The following diagram details the workflow for an XTT assay to determine the antiproliferative effects of D-64131 on cancer cells.





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Workflow for an XTT cell proliferation assay.

# Experimental Protocols Tubulin Polymerization Assay

This protocol is a generalized procedure for assessing the effect of a compound on tubulin polymerization in vitro.

#### Materials:

- Purified tubulin (e.g., from bovine brain)
- General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl<sub>2</sub>, 0.5 mM EGTA)
- GTP solution (100 mM)
- D-64131 stock solution in DMSO
- 96-well microplate, UV-transparent
- Temperature-controlled spectrophotometer

#### Procedure:

- On ice, prepare the tubulin solution at a final concentration of 3 mg/mL in the general tubulin buffer.
- Add GTP to the tubulin solution to a final concentration of 1 mM.
- Add various concentrations of D-64131 or vehicle control (DMSO) to the wells of the 96-well plate.
- Add the tubulin/GTP mixture to each well.
- Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
- Monitor the change in absorbance at 350 nm every 30 seconds for 60-90 minutes.



- The rate of polymerization is proportional to the increase in absorbance.
- Plot the absorbance values against time to generate polymerization curves.
- Calculate the IC<sub>50</sub> value by determining the concentration of D-64131 that inhibits tubulin polymerization by 50% compared to the vehicle control.

## **XTT Cell Proliferation Assay**

This protocol provides a method for determining the effect of D-64131 on the proliferation of cancer cells.

#### Materials:

- Cancer cell line of interest
- · Complete cell culture medium
- D-64131 stock solution in DMSO
- XTT labeling reagent
- Electron-coupling reagent
- 96-well cell culture plate
- Microplate reader

#### Procedure:

- Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100  $\mu$ L of medium).
- Incubate the plate at 37°C in a humidified 5% CO<sub>2</sub> incubator for 24 hours to allow for cell attachment.
- Prepare serial dilutions of D-64131 in cell culture medium.



- Remove the medium from the wells and add 100  $\mu$ L of the D-64131 dilutions or vehicle control.
- Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
- Prior to the end of the incubation, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent.
- Add 50 μL of the XTT labeling mixture to each well.
- Incubate the plate for 2-4 hours at 37°C.
- Measure the absorbance of the formazan product at a wavelength between 450 and 500 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC<sub>50</sub> value.

## **Cell Cycle Analysis by Flow Cytometry**

This protocol outlines the steps to analyze the effect of D-64131 on the cell cycle distribution of cancer cells.

#### Materials:

- Cancer cell line
- Complete cell culture medium
- D-64131 stock solution in DMSO
- Phosphate-buffered saline (PBS)
- 70% cold ethanol
- Propidium iodide (PI) staining solution (containing RNase A)
- Flow cytometer



#### Procedure:

- Seed cells in culture dishes and allow them to attach overnight.
- Treat the cells with various concentrations of D-64131 or vehicle control for a specified time (e.g., 24 hours).
- Harvest the cells by trypsinization and collect them by centrifugation.
- Wash the cells with cold PBS.
- Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.
- Incubate the fixed cells at -20°C for at least 2 hours.
- Wash the cells with PBS to remove the ethanol.
- Resuspend the cells in PI staining solution.
- Incubate the cells in the dark at room temperature for 30 minutes.
- Analyze the DNA content of the cells using a flow cytometer.
- Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M
  phases of the cell cycle.

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### References

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